![molecular formula C13H14ClN3O2 B13122296 (S)-3-([2,2'-Bipyridin]-6-yl)-2-aminopropanoicacidhydrochloride](/img/structure/B13122296.png)
(S)-3-([2,2'-Bipyridin]-6-yl)-2-aminopropanoicacidhydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(S)-3-([2,2’-Bipyridin]-6-yl)-2-aminopropanoic acid hydrochloride is a chiral compound that features a bipyridine moiety attached to an aminopropanoic acid backbone
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-3-([2,2’-Bipyridin]-6-yl)-2-aminopropanoic acid hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 2,2’-bipyridine and (S)-2-aminopropanoic acid.
Coupling Reaction: The bipyridine moiety is coupled with the aminopropanoic acid using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
Hydrochloride Formation: The resulting product is then treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
In an industrial setting, the production of (S)-3-([2,2’-Bipyridin]-6-yl)-2-aminopropanoic acid hydrochloride may involve:
Large-Scale Coupling: Utilizing automated reactors for the coupling reaction to ensure consistency and efficiency.
Purification: Employing techniques such as crystallization or chromatography to purify the final product.
Quality Control: Implementing rigorous quality control measures to ensure the purity and consistency of the compound.
化学反应分析
Types of Reactions
(S)-3-([2,2’-Bipyridin]-6-yl)-2-aminopropanoic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: The bipyridine moiety can be oxidized using oxidizing agents like potassium permanganate.
Reduction: The compound can be reduced using reducing agents such as sodium borohydride.
Substitution: The amino group can participate in substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Electrophiles like alkyl halides in the presence of a base.
Major Products Formed
Oxidation: Oxidized bipyridine derivatives.
Reduction: Reduced bipyridine derivatives.
Substitution: Substituted aminopropanoic acid derivatives.
科学研究应用
Chemistry
Coordination Chemistry: The bipyridine moiety can act as a ligand, forming complexes with various metal ions.
Catalysis: These metal complexes can be used as catalysts in organic reactions.
Biology
Enzyme Inhibition: The compound can act as an inhibitor for certain enzymes, making it useful in biochemical studies.
Medicine
Drug Development:
Industry
Materials Science: Used in the synthesis of novel materials with specific properties.
作用机制
The mechanism of action of (S)-3-([2,2’-Bipyridin]-6-yl)-2-aminopropanoic acid hydrochloride involves its interaction with molecular targets such as metal ions and enzymes. The bipyridine moiety can coordinate with metal ions, forming stable complexes that can influence various biochemical pathways. Additionally, the amino group can interact with enzyme active sites, leading to inhibition or modulation of enzyme activity.
相似化合物的比较
Similar Compounds
- (S)-3-([2,2’-Bipyridin]-6-yl)-2-aminopropanoic acid
- ®-3-([2,2’-Bipyridin]-6-yl)-2-aminopropanoic acid hydrochloride
- (S)-3-([2,2’-Bipyridin]-5-yl)-2-aminopropanoic acid hydrochloride
Uniqueness
- Chirality : The (S)-enantiomer may exhibit different biological activities compared to the ®-enantiomer.
- Bipyridine Position : The position of the bipyridine moiety can influence the compound’s coordination chemistry and reactivity.
属性
分子式 |
C13H14ClN3O2 |
|---|---|
分子量 |
279.72 g/mol |
IUPAC 名称 |
(2S)-2-amino-3-(6-pyridin-2-ylpyridin-2-yl)propanoic acid;hydrochloride |
InChI |
InChI=1S/C13H13N3O2.ClH/c14-10(13(17)18)8-9-4-3-6-12(16-9)11-5-1-2-7-15-11;/h1-7,10H,8,14H2,(H,17,18);1H/t10-;/m0./s1 |
InChI 键 |
XFDSKCBPHMGRTM-PPHPATTJSA-N |
手性 SMILES |
C1=CC=NC(=C1)C2=CC=CC(=N2)C[C@@H](C(=O)O)N.Cl |
规范 SMILES |
C1=CC=NC(=C1)C2=CC=CC(=N2)CC(C(=O)O)N.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![2-Methylimidazo[1,2-a]pyrazine-3,8-diol](/img/structure/B13122225.png)
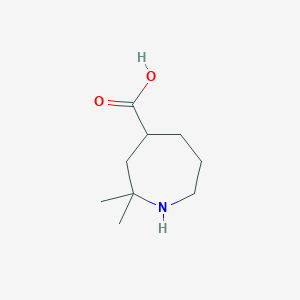
![2-(7-Chlorodibenzo[b,d]furan-4-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B13122228.png)
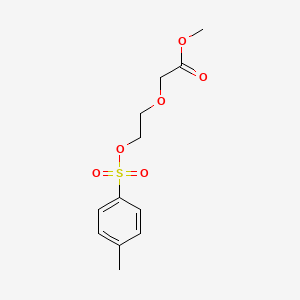
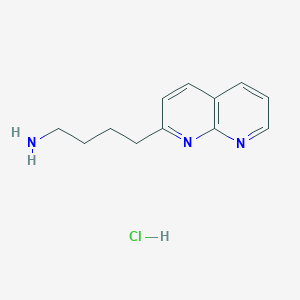

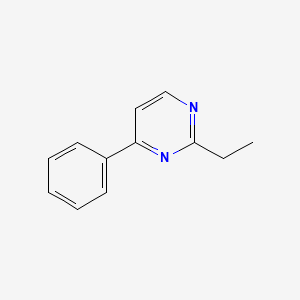

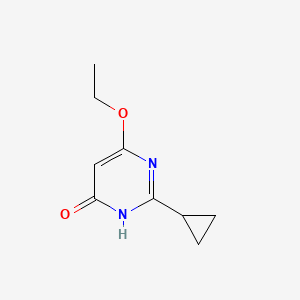
![tert-Butyl (3aR,7aR)-3a-(aminomethyl)hexahydrofuro[3,2-c]pyridine-5(4H)-carboxylate](/img/structure/B13122285.png)

